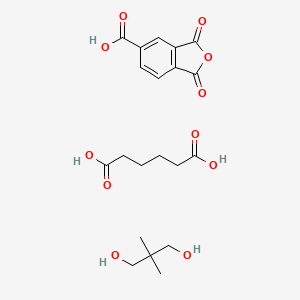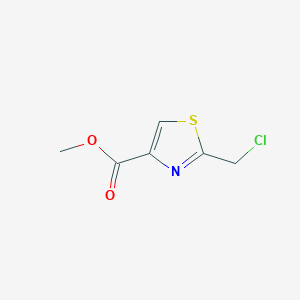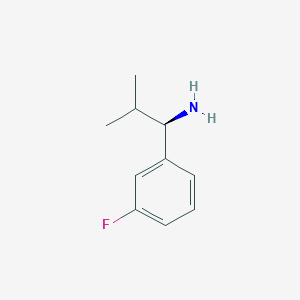
ADIPIC ACID/NEOPENTYL GLYCOL/TRIMELLITIC ANHYDRIDE COPOLYMER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ADIPIC ACID/NEOPENTYL GLYCOL/TRIMELLITIC ANHYDRIDE COPOLYMER is a synthetic polymer known for its film-forming properties. This compound is primarily used in cosmetic formulations, particularly in nail products, due to its ability to produce a continuous film on the surface . The polymer is composed of adipic acid, trimellitic anhydride, and neopentyl glycol, which contribute to its unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of adipic acid with trimellitic anhydride and neopentylglycol polymer involves a polycondensation reaction. The reaction typically occurs under controlled conditions, where adipic acid, trimellitic anhydride, and neopentyl glycol are heated together in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the formation of the desired polymer . Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and consistent product quality.
Analyse Chemischer Reaktionen
ADIPIC ACID/NEOPENTYL GLYCOL/TRIMELLITIC ANHYDRIDE COPOLYMER undergoes various chemical reactions, including:
Esterification: The polymer can react with alcohols to form esters, which can modify its properties.
Hydrolysis: In the presence of water, the polymer can undergo hydrolysis, breaking down into its constituent monomers.
Cross-linking: The polymer can form cross-links with other polymers or compounds, enhancing its mechanical strength and stability.
Common reagents used in these reactions include alcohols, water, and cross-linking agents such as diisocyanates. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ADIPIC ACID/NEOPENTYL GLYCOL/TRIMELLITIC ANHYDRIDE COPOLYMER has several scientific research applications:
Wirkmechanismus
The mechanism of action of adipic acid with trimellitic anhydride and neopentylglycol polymer involves its ability to form a continuous film on surfaces. This film-forming property is due to the polymer’s molecular structure, which allows it to spread evenly and adhere to surfaces. The polymer’s interactions with other molecules and surfaces are influenced by its chemical composition and the presence of functional groups that can form bonds with other compounds .
Vergleich Mit ähnlichen Verbindungen
ADIPIC ACID/NEOPENTYL GLYCOL/TRIMELLITIC ANHYDRIDE COPOLYMER can be compared with other similar compounds, such as:
Adipic acid with cyclohexanedimethanol and maleic anhydride polymer: This polymer has similar film-forming properties but may differ in mechanical strength and flexibility.
Phthalic anhydride with trimellitic anhydride and glycols polymer: This compound is also used in nail products but has different chemical properties due to the presence of phthalic anhydride.
The uniqueness of adipic acid with trimellitic anhydride and neopentylglycol polymer lies in its specific combination of monomers, which provides a balance of flexibility, strength, and film-forming ability.
Eigenschaften
CAS-Nummer |
28407-73-0 |
|---|---|
Molekularformel |
C20H26O11 |
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
2,2-dimethylpropane-1,3-diol;1,3-dioxo-2-benzofuran-5-carboxylic acid;hexanedioic acid |
InChI |
InChI=1S/C9H4O5.C6H10O4.C5H12O2/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-3H,(H,10,11);1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
DFWYGRJGKCRVOW-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)CO.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O |
Kanonische SMILES |
CC(C)(CO)CO.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O |
Key on ui other cas no. |
28407-73-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1593424.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1593425.png)

